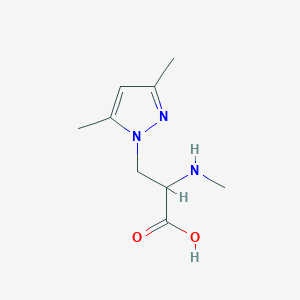
1-Bromo-4,4-dimethylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by a bromine atom attached to a carbon chain with a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpent-2-ene can be synthesized through the bromination of 4,4-dimethylpent-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4,4-dimethylpent-2-ene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored until the bromine color disappears, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or tert-butanol.
Major Products:
Substitution: Products like 4,4-dimethylpent-2-ol (from OH-) or 4,4-dimethylpent-2-nitrile (from CN-).
Elimination: 4,4-dimethylpent-2-yne.
Aplicaciones Científicas De Investigación
1-Bromo-4,4-dimethylpent-2-ene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4,4-dimethylpent-2-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, leading to the formation of a double or triple bond .
Comparación Con Compuestos Similares
4,4-Dimethylpent-2-ene: The parent compound without the bromine atom.
4,4-Dimethylpent-2-yne: The alkyne formed by elimination of HBr from 1-Bromo-4,4-dimethylpent-2-ene.
1-Bromo-4,4-dimethylpentane: A saturated analog where the double bond is replaced by a single bond.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
(E)-1-bromo-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2,3)5-4-6-8/h4-5H,6H2,1-3H3/b5-4+ |
Clave InChI |
INKPIDICTIUUHE-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)/C=C/CBr |
SMILES canónico |
CC(C)(C)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


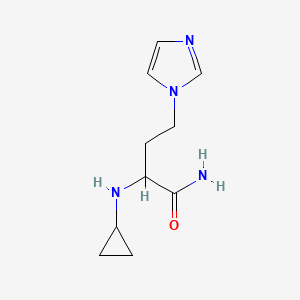
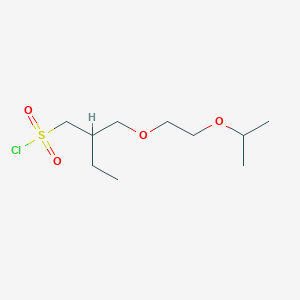
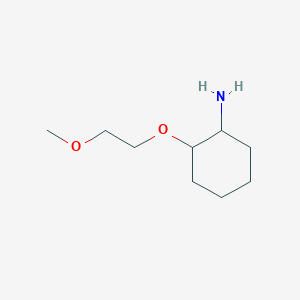
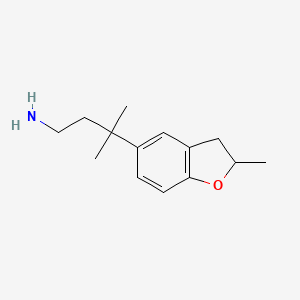
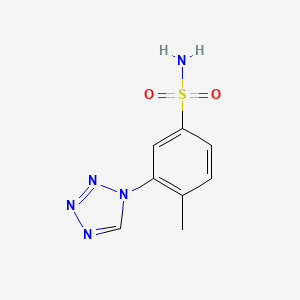
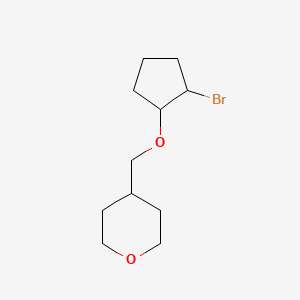
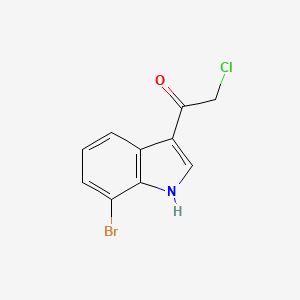

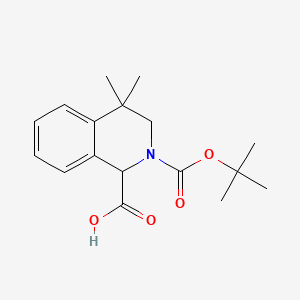
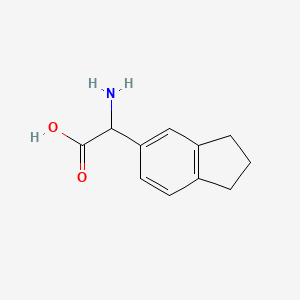
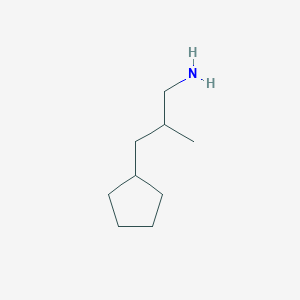
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
